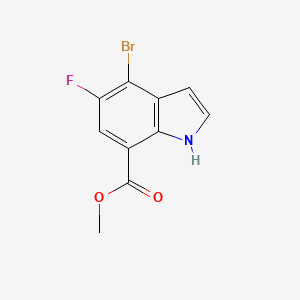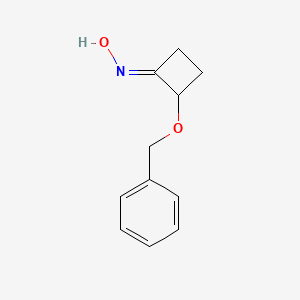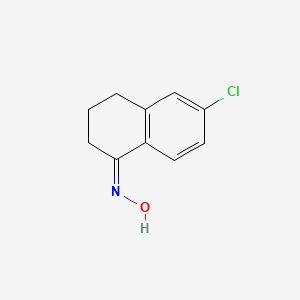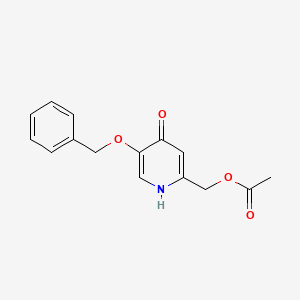
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a benzyloxy group, an oxo group, and a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate typically involves multi-step organic reactions. One common method involves the condensation of a benzyloxy-substituted aldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the pyridine ring. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydroxyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the modification of physical and chemical properties of materials.
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance binding affinity to target proteins, while the oxo and acetate groups can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl benzoate
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl propionate
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl butyrate
Uniqueness
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its potential for biological activity, while the acetate group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(4-oxo-5-phenylmethoxy-1H-pyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C15H15NO4/c1-11(17)19-10-13-7-14(18)15(8-16-13)20-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |
InChI Key |
ADRUEMXRAMEBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
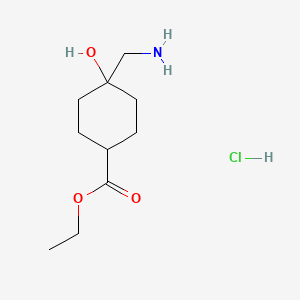
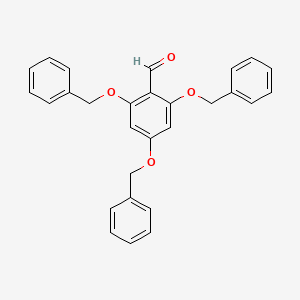
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)
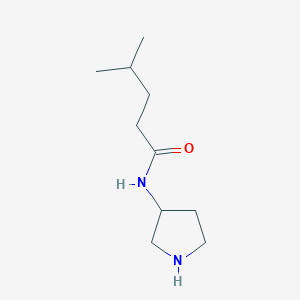

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)
![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)
